

# What is the amino acid sequence of OVA-T4 peptide?

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## Compound of Interest

Compound Name: OVA-T4 Peptide

Cat. No.: B10861764

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## An In-depth Technical Guide to the OVA-T4 Peptide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **OVA-T4 peptide** is a synthetic octapeptide that serves as a valuable tool in immunological research, particularly in the study of T-cell activation, tolerance, and immunogenicity. It is a variant of the naturally occurring ovalbumin (OVA) peptide epitope, SIINFEKL, which is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.<sup>[1]</sup> The **OVA-T4 peptide**, with its specific amino acid substitutions, exhibits altered affinity for the T-cell receptor (TCR), making it an important reagent for dissecting the molecular and cellular mechanisms of T-cell recognition and response.

This technical guide provides a comprehensive overview of the **OVA-T4 peptide**, including its amino acid sequence, its role in the MHC class I antigen presentation pathway, quantitative data regarding its activity, and detailed experimental protocols for its use.

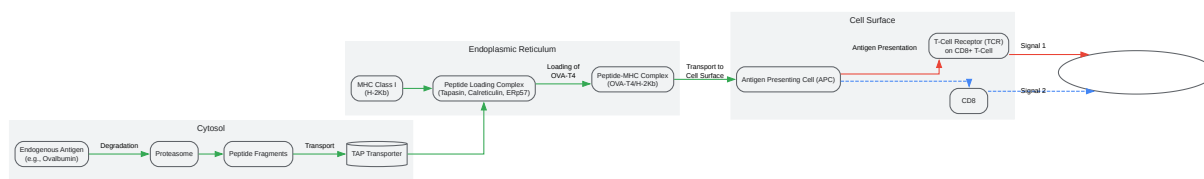
## OVA-T4 Peptide: Amino Acid Sequence and Properties

The **OVA-T4 peptide** is a variant of the immunodominant OVA<sub>257–264</sub> peptide. The single-letter amino acid sequence of the **OVA-T4 peptide** is SIITFEKL.[1]

Property	Description
Full Name	Ovalbumin peptide (257-264) T4 variant
Sequence	Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL)
Parent Peptide	Ovalbumin (OVA) 257-264 (SIINFEKL)
MHC Restriction	H-2Kb (Murine MHC Class I)
Biological Activity	T-cell epitope with intermediate affinity for the OT-I TCR

## Signaling Pathway: MHC Class I Antigen Presentation

The **OVA-T4 peptide**, like other endogenous antigens, is presented to CD8<sup>+</sup> cytotoxic T-lymphocytes (CTLs) via the MHC class I pathway. This process is crucial for the initiation of an adaptive immune response against infected or malignant cells.



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## MHC Class I Antigen Presentation Pathway for OVA-T4.

## Quantitative Data

The affinity of the peptide-MHC complex for the TCR is a critical determinant of the ensuing T-cell response. The **OVA-T4 peptide** is characterized as having an intermediate affinity for the OT-I TCR, which is specific for the OVA<sub>257–264</sub>/H-2Kb complex. This intermediate affinity makes it a useful tool for studying the thresholds of T-cell activation.

Peptide	Sequence	Relative Affinity for OT-I TCR	EC <sub>50</sub> for IFN- $\gamma$ production (nM)	Reference
OVA	SIINFEKL	High	~0.01	[2]
OVA-T4	SIITFEKL	Intermediate	~71	[2]
OVA-G4	SIIGFEKL	Low	Not reported	[3]
OVA-V4	SIIVFEKL	Very Low	~700	

## Experimental Protocols

The **OVA-T4 peptide** is utilized in a variety of in vitro and in vivo immunological assays. Below are representative protocols for key experiments.

### In Vitro T-Cell Activation Assay

This protocol describes the stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

- OT-I transgenic splenocytes (source of CD8+ T-cells)
- Splenocytes from a wild-type mouse (as APCs)
- OVA-T4 peptide**

- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 2-Mercaptoethanol
- IFN- $\gamma$  ELISpot or ELISA kit
- Flow cytometer and relevant antibodies (e.g., anti-CD8, anti-CD69, anti-IFN- $\gamma$ )

Procedure:

- Preparation of APCs:
  - Isolate splenocytes from a wild-type C57BL/6 mouse.
  - Resuspend the splenocytes at a concentration of  $1 \times 10^6$  cells/mL in complete RPMI medium.
  - Add the **OVA-T4 peptide** at various concentrations (e.g., ranging from  $10^{-12}$  M to  $10^{-6}$  M).
  - Incubate for 2 hours at  $37^\circ\text{C}$  to allow for peptide pulsing.
  - Wash the cells twice with complete RPMI medium to remove excess peptide.
- Co-culture:
  - Isolate OT-I splenocytes and enrich for CD8+ T-cells if desired.
  - Co-culture the OT-I T-cells (responder cells) with the peptide-pulsed APCs at a responder-to-stimulator ratio of 1:1.
  - Incubate the co-culture for 24-72 hours at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator.
- Analysis of T-cell Activation:

- Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IFN- $\gamma$  using an ELISA or ELISpot assay according to the manufacturer's instructions.
- Upregulation of Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and CD69. Analyze by flow cytometry to determine the percentage of activated (CD69+) CD8+ T-cells.
- Proliferation: Prior to co-culture, label the OT-I T-cells with a proliferation dye (e.g., CFSE). After co-culture, analyze the dilution of the dye by flow cytometry to assess cell division.

## In Vivo Immunization and T-Cell Response Analysis

This protocol outlines the immunization of mice with the **OVA-T4 peptide** to elicit a CD8+ T-cell response.

Materials:

- C57BL/6 mice
- **OVA-T4 peptide**
- Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
- Phosphate-buffered saline (PBS)
- Spleen and lymph nodes harvesting tools
- OVA/H-2Kb tetramers
- Flow cytometer and relevant antibodies

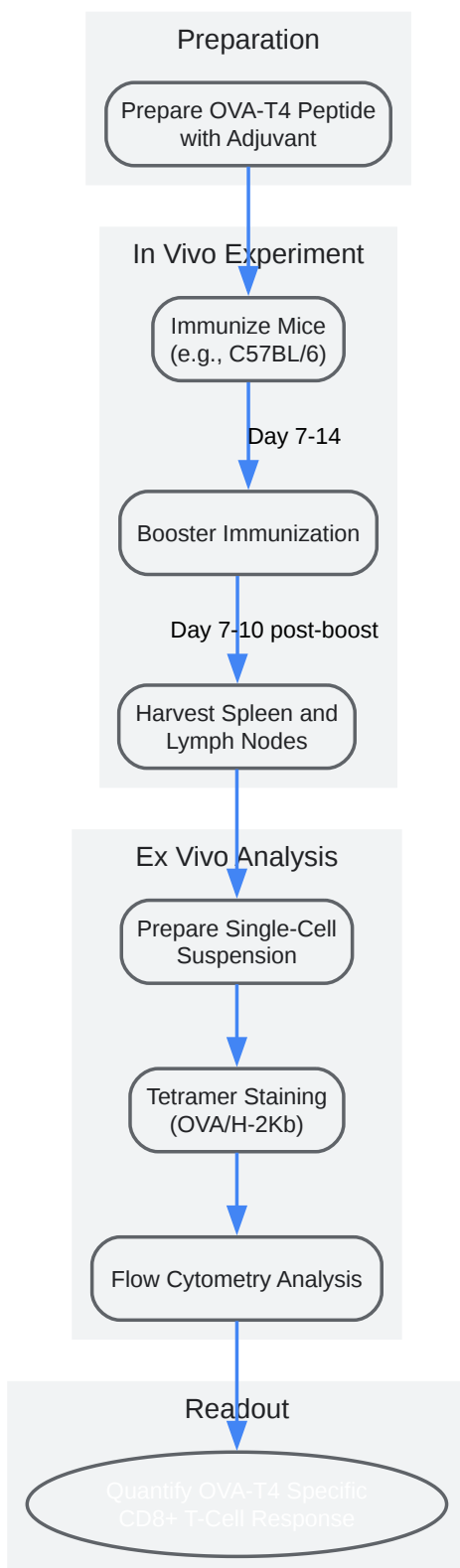
Procedure:

- Immunization:
  - Prepare the immunizing solution by dissolving the **OVA-T4 peptide** in PBS and emulsifying with an appropriate adjuvant.

- Inject the mice subcutaneously or intraperitoneally with the peptide-adjuvant mixture. A typical dose is 50-100 µg of peptide per mouse.
- Administer a booster immunization 7-14 days after the primary immunization.
- Harvesting and Staining of Lymphocytes:
  - 7-10 days after the final immunization, euthanize the mice and harvest the spleens and draining lymph nodes.
  - Prepare single-cell suspensions from the harvested organs.
  - Stain the cells with fluorescently labeled OVA/H-2Kb tetramers to identify OVA-specific CD8<sup>+</sup> T-cells.
  - Co-stain with antibodies against CD8 and other markers of interest (e.g., memory markers like CD44 and CD62L).
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to determine the frequency and phenotype of OVA-T4-specific CD8<sup>+</sup> T-cells.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo immunogenicity of the **OVA-T4 peptide**.



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